molecular formula C25H20F3NO4 B2404637 Fmoc-L-3-Trifluoromethylphenylalanine CAS No. 205526-27-8; 205526-28-9

Fmoc-L-3-Trifluoromethylphenylalanine

Cat. No.: B2404637
CAS No.: 205526-27-8; 205526-28-9
M. Wt: 455.433
InChI Key: AJMRBDCOLBEYRZ-QFIPXVFZSA-N
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Description

Fmoc-L-3-Trifluoromethylphenylalanine (CAS: 205526-27-8) is a fluorinated amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and peptide chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl (-CF₃) substituent at the meta (3-) position of the phenylalanine aromatic ring. Key properties include:

  • Molecular Formula: C₂₅H₂₀F₃NO₄
  • Molecular Weight: 455.43 g/mol
  • Purity: ≥95% (as per laboratory-grade specifications) .

The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, which influence peptide conformation, stability, and interactions with biological targets. This derivative is critical for studying structure-activity relationships (SAR) in drug discovery and protein engineering .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRBDCOLBEYRZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942734
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-27-8
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Fmoc-L-3-Trifluoromethylphenylalanine -CF₃ 3- C₂₅H₂₀F₃NO₄ 455.43 Peptide conformational studies, SAR analysis
Fmoc-L-4-Trifluoromethylphenylalanine -CF₃ 4- C₂₅H₂₀F₃NO₄ 455.43 Altered spatial effects due to para-substitution; impacts receptor binding
Fmoc-L-Phe(3-Cl)-OH -Cl 3- C₂₄H₂₀ClNO₄ 421.87 Less steric hindrance than -CF₃; moderate electron withdrawal
Fmoc-L-Phe(3-Br)-OH -Br 3- C₂₄H₂₀BrNO₄ 466.33 Enhanced hydrophobicity and halogen bonding potential
Fmoc-alpha-Me-L-Phe-OH -CH₃ (α-Me) N/A C₂₅H₂₃NO₄ 401.45 Steric hindrance at α-carbon; restricts peptide backbone flexibility
Fmoc-D-3-Trifluoromethylphenylalanine -CF₃ 3- (D) C₂₅H₂₀F₃NO₄ 455.43 Used to probe chiral effects in peptide-protein interactions

Functional Group Impact

Trifluoromethyl (-CF₃) vs. Halogen Substituents
  • Electron Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than -Cl or -Br. This enhances resistance to oxidative degradation in peptides .
  • Steric Bulk : -CF₃ (van der Waals volume ≈ 38 ų) is bulkier than -Cl (≈ 23 ų) or -Br (≈ 31 ų), influencing peptide folding and binding pocket compatibility .
  • Hydrophobicity : -CF₃ increases lipophilicity (logP ≈ 4.2), improving membrane permeability compared to -Cl (logP ≈ 2.8) .
Positional Isomerism (3- vs. 4-)
  • This compound (meta): The 3-CF₃ group creates asymmetric steric effects, favoring interactions with hydrophobic pockets in enzymes or receptors .

Enantiomeric Comparisons (L vs. D)

  • This compound: Predominantly used in native peptide synthesis (L-amino acids).
  • Fmoc-D-3-Trifluoromethylphenylalanine (CAS: 205526-28-9): Employed to study enantioselective interactions, such as protease resistance or chiral recognition in therapeutics .

Specialized Derivatives

Alpha-Methyl Substitution
  • Fmoc-alpha-Me-L-Phe-OH introduces a methyl group at the α-carbon, restricting rotational freedom of the peptide backbone. This modification is valuable for stabilizing β-turn structures .
Biphenyl and Diphenylalanine Derivatives
  • Fmoc-L-Bip(4,4')-OH (CAS: N/A): Features a biphenyl group, enhancing π-π stacking interactions in self-assembling peptides .
  • N-Fmoc-3,3-diphenyl-L-alanine (CAS: 201484-50-6): The dual phenyl groups increase steric bulk, used in designing peptide inhibitors of protein-protein interactions .

Preparation Methods

Fmoc Protection Strategy

The Fmoc group is introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride under basic conditions (pH 8–9) using sodium bicarbonate or triethylamine. Key steps include:

  • Amino Acid Activation : L-3-Trifluoromethylphenylalanine (1.2 eq) is dissolved in DCM, followed by dropwise addition of 9-fluorenylmethyloxycarbonyl chloride (1.5 eq) and triethylamine (2.0 eq) at 0°C.
  • Reaction Quenching : After 4 hours, the mixture is washed with 5% citric acid (removes excess chloride) and saturated sodium bicarbonate (neutralizes acid).
  • Purification : The crude product is recrystallized from ethyl acetate/hexane (1:3), yielding Fmoc-L-3-Trifluoromethylphenylalanine as a white crystalline solid (85–92% yield).

Coupling Reactions

Coupling efficiency depends on activating agents and reaction time. N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) with N-methylmorpholine (NMM) achieves >98% coupling in 30 minutes.

Critical Parameters :

  • Molar Ratio : 4 eq this compound, 3.9 eq HBTU, 8 eq NMM in DMF.
  • Temperature : Room temperature (22–25°C) minimizes racemization.
  • Monitoring : Kaiser test or chloranil test confirms free amine groups post-coupling.

Solution-Phase Synthesis Methods

Solution-phase synthesis is less common but viable for small-scale production.

Stepwise Protection and Activation

  • Amino Protection : L-3-Trifluoromethylphenylalanine reacts with 9-fluorenylmethyloxycarbonyl chloride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst (90% yield).
  • Carboxyl Activation : The carboxyl group is activated using isobutyl chloroformate, forming a mixed anhydride for subsequent peptide bond formation.

Table 2: Solution-Phase vs. Solid-Phase Synthesis

Parameter Solution-Phase Solid-Phase
Typical Yield (%) 75–85 90–98
Purity (%) 88–92 95–99
Scalability Limited High

Deprotection and Cleavage Protocols

Fmoc Removal

20% piperidine in DMF (2 × 5 minutes) cleaves the Fmoc group without affecting acid-labile side chains.

Resin Cleavage

Trifluoroacetic acid (TFA)-based cocktails simultaneously cleave the peptide and remove protecting groups:

  • Standard Cocktail : TFA/water/triisopropylsilane (94:3:3) for 2 hours.
  • Scavengers : Thioanisole (2.5%) and 1,2-ethanedithiol (2.5%) prevent tert-butyl cation side reactions.

Case Studies and Research Findings

Industrial-Scale Synthesis

A patent-pending method (WO2017165676A1) synthesized α4β7 peptide antagonists using this compound on tricyclic amide linker resin. Key outcomes:

  • Cyclization Efficiency : Oxidative disulfide bond formation achieved 94% yield using hydrogen peroxide.
  • Purity : Reverse-phase HPLC confirmed >97% purity after cleavage.

Metabolic Stability Enhancement

Incorporating this compound into neuropeptide Y analogs increased plasma half-life from 12 minutes to 4.2 hours due to reduced enzymatic degradation.

Q & A

Q. How is Fmoc-L-3-Trifluoromethylphenylalanine incorporated into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is introduced during SPPS using standard Fmoc chemistry. The Fmoc group is deprotected with 20% piperidine in DMF, followed by activation of the amino acid with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF. The trifluoromethyl group’s steric bulk may require extended coupling times (1–2 hours) or double couplings to ensure complete incorporation. Post-synthesis, the peptide is cleaved from the resin using TFA-based cocktails (e.g., TFA/H2O/TIPS 95:2.5:2.5) .

Q. What analytical methods are used to verify the purity of this compound?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water containing 0.1% TFA) and confirmed by LC-MS for molecular weight validation. Thin-layer chromatography (TLC) on silica gel plates (visualized under UV or ninhydrin staining) can monitor reaction progress. NMR (¹H, ¹³C, and ¹⁹F) is used to confirm structural integrity, particularly the trifluoromethyl group’s electronic environment .

Q. How does the trifluoromethyl group influence solubility during peptide synthesis?

  • Methodological Answer : The hydrophobic trifluoromethyl group reduces aqueous solubility, necessitating polar aprotic solvents like DMF or NMP for synthesis. For purification, precipitation in cold diethyl ether or tert-butyl methyl ether is effective. Analytical RP-HPLC may require higher acetonitrile gradients (e.g., 40–80%) to elute peptides containing this residue .

Advanced Research Questions

Q. How can steric hindrance from the trifluoromethyl group be mitigated during peptide coupling?

  • Methodological Answer : Steric hindrance can reduce coupling efficiency. Strategies include:
  • Using bulky coupling reagents (e.g., PyBOP or HATU) to enhance activation.
  • Increasing reaction temperature (e.g., 40–50°C) or extending coupling times.
  • Employing microwave-assisted synthesis to accelerate kinetics.
  • Pre-activating the amino acid for 5–10 minutes before resin addition .

Q. What role does this compound play in studying protein-ligand interactions via NMR?

  • Methodiological Answer : The ¹⁹F nucleus in the trifluoromethyl group serves as a sensitive NMR probe for studying conformational dynamics. ¹⁹F NMR (470 MHz) can monitor chemical shift perturbations in response to ligand binding or environmental changes. For example, incorporating this residue into peptide inhibitors enables real-time tracking of binding events without isotopic labeling .

Q. How does the electronic effect of the trifluoromethyl group impact peptide stability in metabolic assays?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability by resisting oxidation and enzymatic degradation. To quantify this, incubate the peptide with liver microsomes or plasma, and monitor degradation via LC-MS. Comparative studies with non-fluorinated analogs reveal stabilization effects, particularly in protease-rich environments .

Q. What strategies optimize the use of this compound in X-ray crystallography studies?

  • Methodological Answer : The trifluoromethyl group can facilitate phasing via anomalous scattering. Crystals are grown using vapor diffusion (e.g., PEG-based precipitants) and exposed to synchrotron radiation. Data collection at wavelengths near the fluorine K-edge (0.85–0.95 Å) enhances anomalous signals. Molecular replacement or SAD/MAD phasing is used to resolve structures .

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